molecular formula C5H13NO B13408278 2-[Di(methyl-d3)amino]-1-propanol

2-[Di(methyl-d3)amino]-1-propanol

Cat. No.: B13408278
M. Wt: 109.20 g/mol
InChI Key: PBKGYWLWIJLDGZ-XERRXZQWSA-N
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Description

2-[Di(methyl-d3)amino]-1-propanol is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be tracked in various chemical reactions. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(methyl-d3)amino]-1-propanol typically involves the reaction of deuterated methylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-[Di(methyl-d3)amino]-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Di(methyl-d3)amino]-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium content.

    Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which often have improved pharmacokinetic properties.

    Industry: Applied in the synthesis of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Di(methyl-d3)amino]-1-propanol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to slower reaction rates for certain steps, providing valuable insights into reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Di(methyl-d3)amino]-1-propanol is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for the tracking of the compound in various reactions and metabolic pathways, making it a valuable tool in scientific studies .

Properties

Molecular Formula

C5H13NO

Molecular Weight

109.20 g/mol

IUPAC Name

2-[bis(trideuteriomethyl)amino]propan-1-ol

InChI

InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3

InChI Key

PBKGYWLWIJLDGZ-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CO)C([2H])([2H])[2H]

Canonical SMILES

CC(CO)N(C)C

Origin of Product

United States

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